3,6-Diamino-2-methylpyrimidin-4(3H)-one

Antifolate SAR Medicinal Chemistry Scaffold Hopping

Researchers exploring non-canonical pyrimidine pharmacophores often face limited access to 5,6-diamino-2-methyl substituted building blocks. This compound fills that gap with a substitution pattern that departs from common 2,4- or 4,6-diamino motifs, enabling exploration of atypical kinase hinge geometries and epigenetic targets where N-3 amino interactions are critical. - Distinct regiochemistry for diversity-oriented synthesis and focused library design. - Ortho-diamino motif enables regioselective ring-fusion reactions. - Structurally matched negative-control compound for antifolate screening panels. - High TPSA (~108 Ų) provides a useful reference for developability profiling. Supplied with full quality assurance and shipped globally from US/EU stock points to support uninterrupted R&D workflows.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
Cat. No. B13116731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diamino-2-methylpyrimidin-4(3H)-one
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=O)N1N)N
InChIInChI=1S/C5H8N4O/c1-3-8-4(6)2-5(10)9(3)7/h2H,6-7H2,1H3
InChIKeyGRFWIOXUXDTBMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 3,6-Diamino-2-methylpyrimidin-4(3H)-one – A 5,6-Diaminopyrimidinone Scaffold for Discovery Chemistry


3,6-Diamino-2-methylpyrimidin-4(3H)-one (CAS 45741-61-5; also indexed as 5,6-diamino-2-methylpyrimidin-4(3H)-one) is a low-molecular-weight (140.14 g/mol) pyrimidinone derivative bearing two amino groups at positions 5 and 6 (IUPAC numbering) and a methyl substituent at position 2 . It belongs to the diaminopyrimidinone family, a class historically explored for antifolate, kinase-inhibitory, and nucleic-acid-antagonist activities [1]. Literature defines this compound almost exclusively as a synthetic intermediate or building block; quantitative pharmacological characterization of the isolated, unsubstituted molecule remains absent from the peer-reviewed primary literature. Its procurement value rests on the chemically accessible 5,6-diamino-2-methyl substitution pattern, which differs from the more common 2,4-diamino or 4,6-diamino arrangements found in many bioactive pyrimidines, potentially offering a distinct vector for further derivatization.

Substitution Pattern 5,6-Diamino-2-methylpyrimidin-4-one scaffold; distinct from 2,4- and 4,6-diamino arrangements
Role Discovery chemistry building block for regioselective derivatization and scaffold hopping
Differentiation Non-canonical amino topology offers alternative vectors for fused heterocycle synthesis Not a drop-in replacement for classical antifolate or kinase inhibitor pharmacophores

Why 3,6-Diamino-2-methylpyrimidin-4(3H)-one Cannot Be Substituted by Common 2,4-Diamino or 4,6-Diamino Pyrimidines


In the diaminopyrimidine space, the position of amino groups dictates target engagement. The canonical antibacterial/antifolate pharmacophore requires a 2,4-diamino arrangement, as exemplified by trimethoprim and pyrimethamine [1]. Shifting both amino groups to the 5,6-positions (as in this compound) removes the 2,4-diamino motif that is essential for dihydrofolate reductase (DHFR) inhibition, fundamentally altering the compound's biochemical fingerprint [2]. Compared to 4,6-diaminopyrimidines—a scaffold prevalent in kinase inhibitor programs—the 5,6-diamino-2-methyl substitution relocates hydrogen-bonding vectors and alters the spatial orientation of the methyl group, which can affect molecular recognition, synthetic derivatization pathways, and the regiospecificity of subsequent ring-fusion reactions. Consequently, even compounds with identical molecular formulae but different amino-group topologies cannot be considered interchangeable for structure-activity-relationship (SAR) studies, lead optimization campaigns, or applications requiring a specific regiochemical handle.

2,4-Diamino Antifolate Leads

The 5,6-diamino isomer lacks the 2,4-diamino motif essential for DHFR inhibition. Pharmacophoric mismatch may lead to >100-fold predicted potency loss, making it unsuitable for antifolate screening without explicit validation.

4,6-Diamino Kinase Inhibitor Programs

The 3,6-diamino geometry in a pyrimidin-4-one does not replicate the bidentate hinge-binding pattern of 4,6-diaminopyrimidines. Kinase panel activity cannot be assumed; scaffold must be evaluated de novo.

Quantitative Differentiation Evidence for 3,6-Diamino-2-methylpyrimidin-4(3H)-one vs. Comparable Scaffolds


Structural Divergence from DHFR-Targeting 2,4-Diaminopyrimidines: Absence of the Essential Pharmacophoric Motif

In the antifolate field, the 2,4-diaminopyrimidine substructure is considered essential for DHFR inhibition; removal of either 2- or 4-amino groups typically reduces affinity by orders of magnitude. A quantitative benchmark from C. parvum DHFR studies illustrates the principle: 2,4-diamino-5-substituted pyrimidines achieve IC50 values as low as <0.1 μM (select compounds 0.049–0.098 μM), while mono-amino congeners lose >100-fold potency [1]. 3,6-Diamino-2-methylpyrimidin-4(3H)-one, bearing amino groups exclusively at the 5,6-positions (equivalent to 3,6-positions under the alternative pyrimidin-4(3H)-one numbering), lacks the 2-amino group altogether and positions the second amino group at C-5 rather than C-4. Direct DHFR IC50 data for this compound are not published, but based on the established SAR, the 5,6-diamino isomer is structurally incapable of forming the hallmark DHFR binding interactions observed for 2,4-diamino derivatives [1]. This structural divergence is a verifiable, quantifiable differentiator: the compound cannot substitute for a 2,4-diamino antifolate lead.

DHFR Pharmacophore Absence
Class-level inference
Target 5,6-diamino pattern; no 2,4-diamino motif
Comparator 2,4-diamino-5-substituted pyrimidines: IC50 0.049–0.098 μM (C. parvum DHFR)
Difference Pharmacophoric motif absent; predicted >100-fold potency loss
Excludes compound from antifolate lead optimization campaigns
No direct IC50 data for target; SAR inference from literature
Antifolate SAR Medicinal Chemistry Scaffold Hopping

Regiochemical Distinction from 4,6-Diaminopyrimidine Kinase Inhibitor Scaffolds

4,6-Diaminopyrimidines are privileged scaffolds in kinase inhibitor discovery, with reported IC50 values reaching low nanomolar ranges (e.g., FAK inhibitor II: IC50 = 4 nM; TNNI3K inhibitor series: IC50 ≤ 10 nM) [1]. 3,6-Diamino-2-methylpyrimidin-4(3H)-one installs amino groups at positions 3 and 6 (pyrimidin-4-one numbering), which positions the hydrogen-bond donor/acceptor array adjacent to the endocyclic carbonyl (position 4) rather than spanning the ring as in 4,6-diamino systems. In kinase binding, the 4,6-diamino motif commonly forms bidentate hydrogen bonds with the hinge region; the 3,6-diamino arrangement in a pyrimidin-4-one presents a markedly different donor–acceptor geometry, with one amino group (position 3) located on the endocyclic nitrogen. This regiochemical difference has not been quantitatively benchmarked in a head-to-head kinase panel, but the structural departure from the validated 4,6-diamino hinge-binding motif is an objectively measurable distinction—evident by simple atom- and bond-count analysis—that renders the compounds non-equivalent for kinase-focused chemical biology or lead identification programs.

Kinase Hinge-Binding Geometry
Class-level inference
Target Amino groups at C-3 (ring N) and C-6; carbonyl at C-4
Comparator 4,6-Diaminopyrimidines: FAK inhibitor II IC50 = 4 nM; TNNI3K IC50 ≤ 10 nM
Difference 3,6-diamino geometry orthogonal to hinge-binding motif; no direct kinase panel data
Not a substitute for validated 4,6-diamino kinase inhibitors
Structural departure confirmed by atom/bond analysis
Kinase Inhibitor Chemistry Scaffold Design Regiochemistry

Synthetic Accessibility: Direct N-Amination Route vs. Multi-Step 2,4-Diamino Syntheses

The 3-amino group in 3,6-diamino-2-methylpyrimidin-4(3H)-one can be introduced via direct N-amination of the commercially available precursor 6-amino-2-methyl-4-pyrimidone (CAS 767-16-8) using O-(mesitylenesulfonyl)hydroxylamine (MSH), as demonstrated in the synthesis of the isomeric 1,6-diamino and 3,6-diamino derivatives [1]. This single-step N-amination contrasts with multistep routes required for regiospecific 2,4-diaminopyrimidines, which often involve sequential halogenation, amination, and protecting-group manipulations. Yield data from the analogous 1,6-diamino-2-methyl-4-pyrimidone synthesis indicate that direct N-amination proceeds under mild conditions; quantitative yields for the 3-amino isomer were not independently reported in the available literature, but the methodology establishes a verifiable, shorter synthetic route to N-3-substituted diaminopyrimidinones compared to alternative strategies. This synthetic expediency is a quantifiable differentiator if reaction yields and step-count are benchmarked against multi-step routes to regioisomeric diaminopyrimidines.

Synthetic Step Efficiency
Supporting evidence
Target One-step N-amination of 6-amino-2-methyl-4-pyrimidone with MSH
Comparator Multi-step 2,4-diamino syntheses: typically 3–5 steps
Difference ≥1–2 step reduction; exact comparative yields not reported
Faster access to 3-amino regioisomer for building-block screening
Methodology from Chemistry of Heterocyclic Compounds (2003)
Synthetic Methodology Building Block Utility N-Amination

Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Profile

The 5,6-diamino-2-methylpyrimidin-4-one scaffold presents a calculated topological polar surface area (TPSA) of approximately 108 Ų (5 H-bond donors, 4 H-bond acceptors from amino groups and the carbonyl oxygen, computed by standard fragment methods), compared to 77–78 Ų for the monohydroxy tautomer (2-methylpyrimidin-4-ol, CAS 19875-04-8) . The diaminopyrimidinone thus exhibits a higher H-bond donor count (3–4 donors vs. 1 donor for the simple 4-hydroxypyrimidine) and greater aqueous solubility potential in its neutral form. While this comparison is against a non-diamino baseline, it illustrates that installing two amino groups on the pyrimidinone core substantially alters the physicochemical profile, affecting solubility, permeability, and formulation behavior—parameters critical during early lead triage. The measured boiling point of 225.5°C at 760 mmHg and density of 1.67 g/cm³ further distinguish this solid intermediate from lower-boiling, liquid pyrimidine analogs, impacting storage and handling requirements.

Physicochemical Profile
Supporting evidence
Target TPSA ≈108 Ų, HBD 3–4, HBA 4, MW 140.14
Comparator 2-Methylpyrimidin-4-ol: TPSA 46 Ų, HBD 1, HBA 2
Difference TPSA +62 Ų, HBD +2–3, HBA +2
Higher polarity may improve aqueous solubility but alter permeability
Calculated properties; experimental values to verify
Physicochemical Profiling Drug-Likeness ADME Prediction

Application Scenarios Where the 5,6-Diamino-2-methyl Substitution Pattern Provides a Scientific Advantage


Scaffold-Hopping Libraries Targeting Non-Canonical Kinase or Epigenetic Pockets

Because the 5,6-diamino-2-methyl arrangement departs from the 2,4-diamino and 4,6-diamino norms, 3,6-diamino-2-methylpyrimidin-4(3H)-one can serve as a core scaffold for diversity-oriented synthesis aimed at kinases with atypical hinge geometries or epigenetic targets (e.g., LSD1 demethylase) where an N-3 amino substituent may mimic lysine substrate interactions [1]. The compound's availability via direct N-amination makes it a practical entry point for generating focused libraries that explore underexploited chemical space [2].

Antifolate Selectivity Profiling: Negative-Control Probe Compound

Since the 5,6-diaminopyrimidinone lacks the 2,4-diamino pharmacophore required for DHFR inhibition, it can function as a structurally matched negative-control compound in antifolate screening panels. Paired with active 2,4-diamino congeners (IC50 range ~0.05–4 μM against C. parvum DHFR [1]), the target compound helps validate assay specificity and confirm that observed antiproliferative effects are on-target rather than assay artifacts.

Heterocyclic Building Block for Fused Pyrimidinone Library Synthesis

The ortho-diamino motif at positions C-5 and C-6 enables regioselective condensation with aldehydes or 1,3-dicarbonyl compounds to yield fused pyrimido[4,5-b]heterocycles. This reactivity pattern, demonstrated for the closely related 2-methyl-6-aminopyrimidin-4(3H)-one scaffold [1], positions the 5,6-diamino derivative as a versatile intermediate for constructing tricyclic systems of interest in medicinal chemistry and agrochemical discovery.

Physicochemical Tool Compound for Solubility/Permeability SAR Studies

Given its elevated TPSA (~108 Ų) and multiple H-bond donors relative to simpler pyrimidine congeners [1], this compound can serve as a reference standard in cassette solubility and PAMPA/ Caco-2 permeability experiments designed to understand the impact of incremental amino substitution on the developability profile of pyrimidinone-containing series.

Application
Selection Property
Validation Focus
Scaffold-hopping libraries for non-canonical kinase/epigenetic targets
Non-canonical 3,6-diamino substitution pattern
Scaffold diversity and selectivity profiling
Antifolate selectivity profiling (negative-control probe)
Absence of the 2,4-diamino pharmacophore
Assay specificity and on-target confirmation
Fused pyrimidinone heterocycle synthesis
Ortho-diamino (C5, C6) condensation reactivity
Regioselective fused-library construction
Physicochemical tool for solubility/permeability SAR
Elevated TPSA and H-bond donor count
Developability profile benchmarking
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